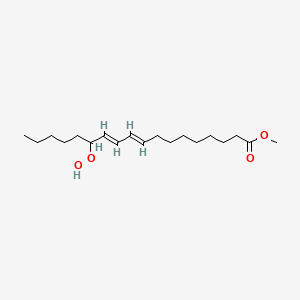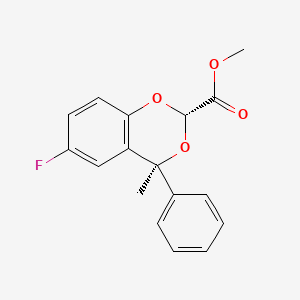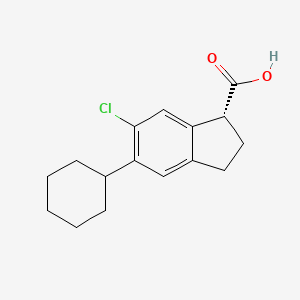
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid: is a chiral compound with a unique structure that includes a chlorine atom, a cyclohexyl group, and an indan-1-carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid typically involves the following steps:
Formation of the Indan Ring: The indan ring can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indan ring.
Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be converted to other functional groups such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Esters, amides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
(1R)-(-)-6-Chloro-5-cyclohexylindan-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness:
Functional Group:
Chirality: The specific (1R) configuration adds to its uniqueness, influencing its interaction with chiral environments in biological systems.
This detailed article provides a comprehensive overview of (1R)-(-)-6-Chloro-5-cyclohexylindan-1-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
28998-45-0 |
|---|---|
Molecular Formula |
C16H19ClO2 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
(1R)-6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)/t12-/m1/s1 |
InChI Key |
OIRAEJWYWSAQNG-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=C(C=C3[C@@H](CCC3=C2)C(=O)O)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



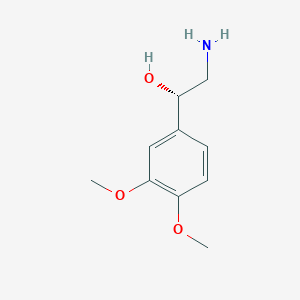
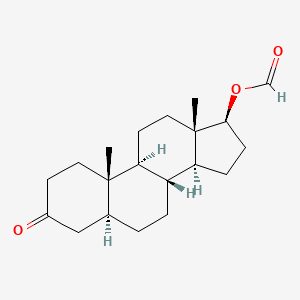


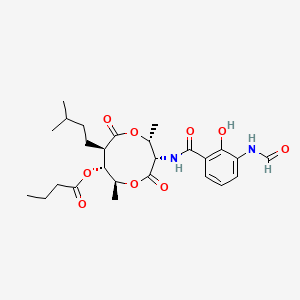
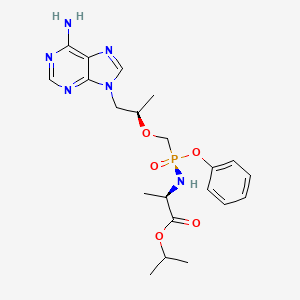
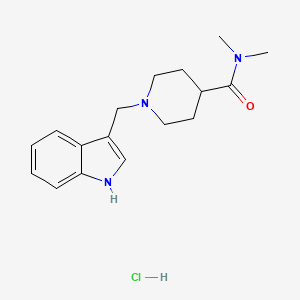
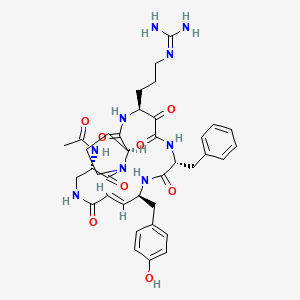

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)

